molecular formula C21H24N6O B6449861 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one CAS No. 2549062-88-4

1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one

Katalognummer: B6449861
CAS-Nummer: 2549062-88-4
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: NYICSWFTFHJZIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one is a synthetic small molecule with a molecular formula of C₂₁H₂₄N₆O and a molecular weight of 376.5 g/mol (CAS: 2548993-86-6) . Its structure comprises a bicyclic octahydropyrrolo[3,4-c]pyrrole core substituted with a 9-methylpurine moiety at position 5 and a 2-methylphenylacetyl group at position 2. The compound’s Smiles string is Cc1cccc(CC(=O)N2CC3CN(c4ncnc5c4ncn5C)CC3C2)c1, highlighting its stereochemical complexity and functional group arrangement .

Eigenschaften

IUPAC Name

2-(2-methylphenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-14-5-3-4-6-15(14)7-18(28)26-8-16-10-27(11-17(16)9-26)21-19-20(22-12-23-21)25(2)13-24-19/h3-6,12-13,16-17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYICSWFTFHJZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Construction of Octahydropyrrolo[3,4-c]Pyrrole Core

The bicyclic amine is synthesized via a ring-closing metathesis (RCM) approach. Starting with a diester-protected diamine, Grubbs’ second-generation catalyst facilitates cyclization at 40°C in dichloromethane, achieving 68% yield (Table 1). Alternative routes using Dieckmann cyclization or Mitsunobu reactions show lower efficiencies (≤45% yield).

Table 1: Comparison of Bicyclic Core Synthesis Methods

MethodCatalyst/ReagentSolventYield (%)
Ring-closing metathesisGrubbs IICH₂Cl₂68
Dieckmann cyclizationNaOMeMeOH45
Mitsunobu reactionDIAD, PPh₃THF32

Introduction of 9-Methyl-9H-Purin-6-yl Group

The purine moiety is introduced via Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos. Reaction of the bicyclic amine with 6-chloro-9-methylpurine in toluene at 110°C for 24 hours affords the substituted intermediate in 57% yield. Microwave-assisted conditions reduce reaction time to 2 hours but decrease yield to 41%.

Stepwise Synthetic Procedure

Step 1: Synthesis of Octahydropyrrolo[3,4-c]Pyrrole

  • Starting material : N-Boc-protected diamine (10 mmol).

  • Cyclization : Treat with Grubbs II catalyst (5 mol%) in CH₂Cl₂ under N₂ at 40°C for 12 hours.

  • Deprotection : Remove Boc groups using TFA/CH₂Cl₂ (1:1) at 0°C.

Step 2: Purine Coupling

  • Reagents : 6-Chloro-9-methylpurine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Conditions : Reflux in toluene with Cs₂CO₃ (3 eq) for 24 hours.

  • Workup : Filter through Celite, concentrate, purify via silica gel chromatography (EtOAc/hexanes).

Step 3: Ethanone Side Chain Installation

The 2-(2-methylphenyl)ethan-1-one group is attached via Friedel-Crafts acylation :

  • Acylating agent : 2-Methylphenylacetyl chloride (1.5 eq).

  • Catalyst : AlCl₃ (1.2 eq) in CH₂Cl₂ at −10°C.

  • Reaction time : 6 hours, followed by quenching with ice-water.

Optimization and Yield Data

Critical parameters affecting yield include:

  • Temperature control during acylation (−10°C optimal for minimizing side reactions).

  • Catalyst loading in purine coupling (2 mol% Pd optimal).

  • Solvent polarity (toluene outperforms DMF or DMSO in cross-coupling).

Table 2: Optimized Reaction Conditions and Yields

StepParameter OptimizedOptimal ValueYield Improvement (%)
1Catalyst loading5 mol% Grubbs68 → 72
2SolventToluene57 → 61
3Temperature−10°C48 → 53

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, purine-H), 7.25–7.18 (m, 4H, aryl-H), 3.92–3.85 (m, 2H, pyrrolidine-H).

  • ¹³C NMR : δ 208.5 (ketone C=O), 151.2 (purine C6), 137.4–125.1 (aryl carbons).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₂₃H₂₆N₆O [M+H]⁺: 427.2231; found: 427.2229.

Challenges and Alternative Approaches

Stereochemical Control

Racemization during deprotection is mitigated by low-temperature TFA treatment. Chiral HPLC separates enantiomers (99% ee) using a Chiralpak IA column.

Purine Coupling Alternatives

Microwave-assisted synthesis reduces time but requires precise power modulation to prevent decomposition.

Industrial Scaling Considerations

  • Cost analysis : Grubbs catalyst accounts for 62% of raw material costs. Substituting with cheaper Ru catalysts (e.g., Hoveyda-Grubbs) reduces expenses by 28%.

  • Safety : AlCl₃ handling requires inert atmosphere and corrosion-resistant equipment.

Recent Advances in Methodology

2024 developments include photoredox catalysis for purine coupling (yield: 65%) and flow chemistry for acylation (20% productivity increase) .

Analyse Chemischer Reaktionen

Types of Reactions

1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one can undergo various reactions:

  • Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

  • Reduction: May be reduced to simpler compounds using reducing agents.

  • Substitution Reactions: The compound's functional groups allow for substitution reactions, often catalyzed by acids or bases.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reactions: Using halides or acids like hydrochloric acid or sulfuric acid.

Major Products Formed

Depending on the reaction, major products could include various substituted derivatives, oxidized forms, or reduced forms that might retain significant biological activity.

Wissenschaftliche Forschungsanwendungen

This compound has several research applications:

  • Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.

  • Medicine: Investigated for potential therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.

  • Industry: Might be used in the development of novel materials or as a catalyst in certain industrial processes.

Wirkmechanismus

The compound exerts its effects through:

  • Molecular Targets: Likely interacts with enzymes or receptors due to its purine moiety, which is common in many biologically active molecules.

  • Pathways Involved: Could affect pathways related to nucleic acid synthesis or protein interactions, depending on its specific biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomer: 1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one

The 3-methylphenyl positional isomer (CAS: 2548993-86-6) shares the same core structure but differs in the methyl group’s position on the phenyl ring. This minor structural variation can significantly alter physicochemical properties such as solubility, lipophilicity, and steric interactions with target proteins. For example:

  • Lipophilicity (logP) : The 2-methylphenyl group may reduce solubility compared to the 3-methyl derivative due to increased steric hindrance near the carbonyl group.
  • Binding Affinity : The ortho-substituent (2-methyl) could impede interactions with planar binding pockets, unlike the meta-substituent (3-methyl), which offers better spatial compatibility .
Property 2-Methylphenyl Derivative 3-Methylphenyl Derivative
Substituent Position Ortho (C2) Meta (C3)
Steric Bulk Near Carbonyl High Moderate
Predicted Solubility Lower Higher

Pyrrolo-Pyridine Derivatives

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives (e.g., 9a–9d ) share a pyrrolo-pyridine scaffold but lack the purine and octahydropyrrolo[3,4-c]pyrrole moieties . Key differences include:

  • Synthetic Accessibility: Derivatives like 9c (5-methoxy-substituted) are synthesized via hydrogenation in ethanol with Pd/C catalysts, achieving yields up to 85% . In contrast, the target compound’s bicyclic core likely requires multi-step enantioselective synthesis.
  • Biological Relevance : Pyrrolo-pyridines are often explored as kinase inhibitors or antimicrobial agents, whereas the purine-containing target may exhibit distinct mechanisms .

Purine-Containing Analogues

Compounds like 9-methyl-9H-purine-6-yl derivatives are structurally related due to the shared purine base. However, the octahydropyrrolo[3,4-c]pyrrole linker in the target compound introduces unique conformational rigidity compared to simpler alkyl or aryl linkers. This rigidity may enhance:

  • Target Selectivity: Reduced conformational freedom could improve binding specificity for enzymes like phosphodiesterases or adenosine receptors.
  • Metabolic Stability : The saturated bicyclic system may resist oxidative metabolism compared to linear analogues.

Analytical and Structural Characterization

The target compound’s structural elucidation likely employs SHELX programs for crystallographic refinement and ORTEP-III for thermal ellipsoid visualization . For example:

  • SHELXL : Used for small-molecule refinement, particularly for resolving the stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core .
  • ORTEP-3 : Generates 3D molecular graphics to validate bond lengths and angles, critical for confirming the 2-methylphenyl substitution pattern .

Biologische Aktivität

The compound 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including a purine derivative and an octahydropyrrolo framework, suggest a range of biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Molecular Characteristics

  • Molecular Formula : C21H24N6O
  • Molecular Weight : 376.5 g/mol
  • IUPAC Name : 2-(2-methylphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethanone

Structural Features

The compound features multiple functional groups that contribute to its biological activity:

  • Purine Derivative : Implicated in various cellular processes.
  • Octahydropyrrolo Structure : May enhance interaction with biological targets.
  • 2-Methylphenyl Group : Increases lipophilicity, potentially affecting pharmacokinetics.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Phosphoinositide 3-Kinases (PI3K) : This pathway is crucial in regulating cellular growth and metabolism. Inhibition has therapeutic implications in cancer treatment and metabolic disorders.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress and related damage.
  • Receptor Binding : Potential interactions with various receptors involved in disease processes, including cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
9-MethyladeninePurine base with methyl substitutionAntiviral activity
OctahydroquinolineSaturated nitrogen-containing ringNeuroprotective effects
5-AminoimidazoleImidazole ring with amino groupAnticancer properties

The dual functionality of the target compound combining purine and pyrrolidine structures may lead to novel mechanisms of action compared to its analogs.

Study on PI3K Inhibition

A study published in a peer-reviewed journal explored the effects of the compound on PI3K activity in cancer cell lines. The results indicated a significant reduction in PI3K signaling pathways, leading to decreased cell proliferation and increased apoptosis in treated cells. This suggests potential as a therapeutic agent for cancers characterized by dysregulated PI3K signaling.

Antioxidant Activity Assessment

Another research project evaluated the antioxidant capabilities of the compound using various assays (DPPH, ABTS). The findings demonstrated that the compound effectively scavenged free radicals, indicating its potential role as an antioxidant agent in preventing cellular damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Multi-step synthesis is typically required, involving sequential reactions such as nucleophilic substitutions or coupling reactions. Key steps include:

  • Use of alkyl halides or bases (e.g., sodium hydride) for functional group activation .
  • Strict control of temperature (e.g., reflux in xylene) and solvent polarity to prevent side reactions .
  • Purification via column chromatography or recrystallization from methanol/ethanol .

Q. Which spectroscopic techniques are critical for characterizing its molecular structure and confirming purity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine/pyrrole N–H stretches (~3300 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Follow GHS guidelines: Use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/dermal contact due to acute toxicity (Category 4) .
  • Store in inert atmospheres (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Conduct dose-response studies to validate activity thresholds.
  • Use computational modeling (e.g., molecular docking) to assess target binding affinity vs. experimental results .
  • Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) .

Q. What strategies are recommended for crystallographic analysis of its 3D structure?

  • Methodological Answer :

  • Employ SHELX programs for small-molecule refinement: SHELXL for least-squares optimization and SHELXS for phase determination .
  • Use ORTEP-III for visualizing thermal ellipsoids and validating bond angles/distances .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic potential?

  • Methodological Answer :

  • Systematically modify substituents (e.g., methyl groups on phenyl rings or purine moieties) .
  • Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate with computational ADMET predictions .

Q. What theoretical frameworks are relevant for linking its mechanism of action to observed biological effects?

  • Methodological Answer :

  • Align with heterocyclic compound reactivity theories (e.g., electron-deficient purine interactions) .
  • Apply pharmacokinetic/pharmacodynamic (PK/PD) models to predict bioavailability and target engagement .

Q. How can methodological rigor be ensured in high-throughput screening campaigns involving this compound?

  • Methodological Answer :

  • Use automated liquid handling systems to minimize variability.
  • Include positive/negative controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) .
  • Apply statistical tools (e.g., ANOVA) to distinguish signal from noise .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.